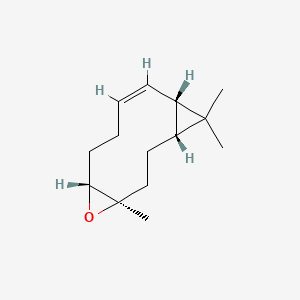
Madolin C
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Madolin C is a chemical compound that has garnered attention in various scientific fields due to its unique properties and potential applications. It is known for its stability and reactivity, making it a valuable compound in both research and industrial settings.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Madolin C can be synthesized through several methods, depending on the desired purity and yield. One common synthetic route involves the reaction of precursor compounds under controlled conditions. For instance, a palladium-catalyzed reaction can be employed to form the core structure of this compound . The reaction conditions typically include a specific temperature range, pressure, and the use of solvents to facilitate the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound often involves large-scale chemical reactors where the reaction conditions are meticulously controlled to ensure consistent quality and yield. Techniques such as liquid chromatography-tandem mass spectrometry are used to monitor the purity of the compound during production .
Analyse Des Réactions Chimiques
Types of Reactions: Madolin C undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to suit specific applications.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and catalysts. For example, in oxidation reactions, reagents such as hydrogen peroxide or potassium permanganate may be used. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcome .
Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For instance, oxidation reactions may yield various oxidized derivatives of this compound, which can be further utilized in different applications.
Applications De Recherche Scientifique
Madolin C has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a precursor for synthesizing more complex molecules. In biology and medicine, this compound is studied for its potential therapeutic effects and its role in various biochemical pathways. Industrially, it is used in the production of materials with specific properties, such as polymers and coatings .
Mécanisme D'action
The mechanism of action of Madolin C involves its interaction with specific molecular targets and pathways. It acts as a catalyst in certain biochemical reactions, facilitating the conversion of substrates into products. The molecular targets of this compound include enzymes and receptors that play crucial roles in various physiological processes .
Comparaison Avec Des Composés Similaires
Madolin C can be compared with other similar compounds to highlight its uniqueness. Similar compounds include those with analogous structures or functional groups. For instance, compounds like indole derivatives share some structural similarities with this compound but differ in their reactivity and applications . The unique properties of this compound, such as its stability and specific reactivity, make it a valuable compound in various scientific and industrial applications.
Propriétés
Numéro CAS |
205239-56-1 |
|---|---|
Formule moléculaire |
C14H22O |
Poids moléculaire |
206.32 g/mol |
Nom IUPAC |
(1R,4R,6R,9Z,11S)-4,12,12-trimethyl-5-oxatricyclo[9.1.0.04,6]dodec-9-ene |
InChI |
InChI=1S/C14H22O/c1-13(2)10-6-4-5-7-12-14(3,15-12)9-8-11(10)13/h4,6,10-12H,5,7-9H2,1-3H3/b6-4-/t10-,11+,12+,14+/m0/s1 |
Clé InChI |
SGNHFLIRMDBALK-IVUXSWSDSA-N |
SMILES isomérique |
C[C@@]12CC[C@@H]3[C@@H](C3(C)C)/C=C\CC[C@H]1O2 |
SMILES canonique |
CC1(C2C1C=CCCC3C(O3)(CC2)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


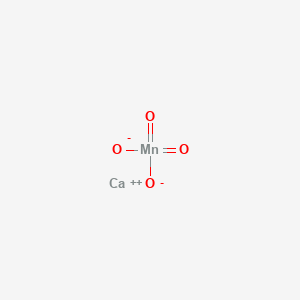
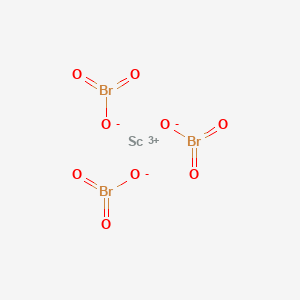
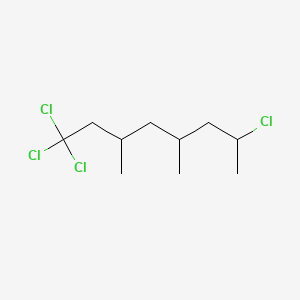
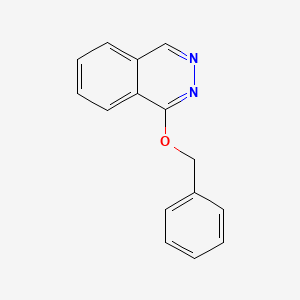
![1'-Benzyl-1'-ethyl-6',6',7'-trimethylhexahydrospiro[cyclohexane-1,3'-pyrrolo[1,2-b][1,2,4]oxadiazin[1]ium] perchlorate](/img/structure/B15175731.png)

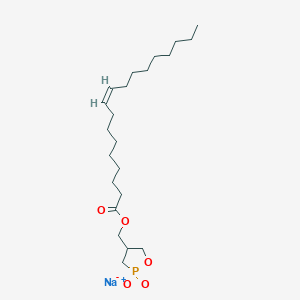

![1-[2-(4-Chlorophenyl)-2-oxoethyl]-1-ethylpiperidin-1-ium bromide](/img/structure/B15175763.png)

![tert-butyl 4-[[3-methyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl]piperazine-1-carboxylate](/img/structure/B15175771.png)



